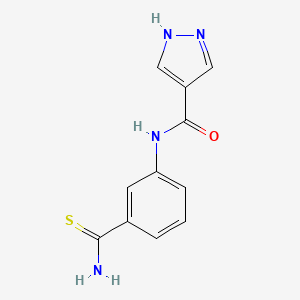

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide

Description

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a pyrazole core substituted at the 4-position with a carboxamide group and at the N-position with a 3-carbamothioylphenyl moiety. Pyrazole carboxamides are a well-studied class of compounds due to their broad-spectrum biological activities, including antifungal, herbicidal, and receptor antagonism properties . The carbamothioyl (thiourea) group in this compound may enhance binding affinity to biological targets through hydrogen bonding or hydrophobic interactions, distinguishing it from analogs with simpler substituents.

Propriétés

IUPAC Name |

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c12-10(17)7-2-1-3-9(4-7)15-11(16)8-5-13-14-6-8/h1-6H,(H2,12,17)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFARJMXRLPCKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CNN=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-aminothiophenol with pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

This section evaluates N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide against structurally related pyrazole carboxamides, focusing on substituent effects, biological activities, and pharmacological profiles.

Antifungal Pyrazole Carboxamides

Compounds such as 1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide (6a) () exhibit potent antifungal activity. Key structural features include:

- Trifluoromethyl groups at the pyrazole 3-position, enhancing hydrophobicity and metabolic stability.

- Pyridinyl substituents at the carboxamide nitrogen, which may improve target binding.

Comparison : The target compound lacks the trifluoromethyl and pyridinyl groups found in 6a, which are critical for antifungal activity. Its carbamothioyl group may offer alternative binding mechanisms but requires empirical validation.

Herbicidal Pyrazole Carboxamides

Compounds like N-[1-(4-chlorophenyl)ethyl]-3-(difluoromethyl)-1-(4,6-dimethoxypyrimidin-2-yl)-1H-pyrazole-4-carboxamide (5c) () demonstrate >90% herbicidal inhibition. Key structural elements include:

- Pyrimidine rings linked to the pyrazole core, enhancing herbicidal specificity.

- Chlorophenyl and difluoromethyl groups , contributing to soil and foliar activity.

Comparison: The target compound’s thiourea group replaces the pyrimidine and halogenated substituents critical for herbicidal activity in 5c.

Cannabinoid CB1 Receptor Antagonists

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (–4) shows potent CB1 antagonism (IC50 = 0.139 nM). Structural highlights include:

- Multiple chlorophenyl groups , enhancing receptor affinity.

- Pyridylmethyl substituent , optimizing steric and electronic interactions.

Pesticide Metabolites

Penthiopyrad (), a commercial pesticide, features a thienyl substituent and trifluoromethyl group. Its structure-activity relationship (SAR) highlights:

- Thienyl moiety , improving pesticidal stability.

- Trifluoromethyl group , enhancing bioavailability.

Comparison : The target compound’s carbamothioyl group diverges from Penthiopyrad’s thienyl and branched alkyl chain, likely altering its pesticidal mechanism.

Activité Biologique

N-(3-Carbamothioylphenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their wide range of pharmacological properties. These compounds have been studied for various activities, including anti-inflammatory, antimicrobial, antitumor, and antiparasitic effects . The structural modifications in pyrazole derivatives significantly influence their biological activity, making SAR analysis crucial for developing effective therapeutic agents.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating parasitic infections. For instance, a series of pyrazole-carboxamide derivatives were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound this compound demonstrated significant inhibition of cysteine protease activity, which is essential for the parasite's survival .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 9.5 ± 1.2 | Strong inhibition against trypomastigotes |

| Bz (Benznidazole) | 18.71 ± 4.58 | Reference drug for comparison |

| Other derivatives | >50 | Low activity against intracellular amastigotes |

The data indicates that structural variations can lead to significant differences in biological efficacy. The presence of a carboxamide group is critical for binding to the active site of cruzipain, enhancing trypanocidal activity .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a study focused on MEK inhibitors, derivatives similar to this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC50 value of 91 nM against MEK1 and demonstrated significant cytotoxicity in A549 lung cancer cells with a GI50 value of 0.26 µM . This suggests that modifications in the pyrazole structure can enhance its effectiveness as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cysteine Protease Inhibition : The compound interacts with the active site residues of cruzipain through hydrogen bonding, which is crucial for its antiparasitic activity .

- MAPK Pathway Modulation : As a MEK inhibitor, it may disrupt signaling pathways involved in tumorigenesis, providing a therapeutic avenue for cancer treatment .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A comprehensive study synthesized various pyrazole derivatives and assessed their biological activities. The findings indicated that small structural changes could lead to enhanced biological properties .

- Antimicrobial Properties : Some pyrazole derivatives exhibited significant antimicrobial activity against common pathogens such as E. coli and S. aureus, indicating their potential as broad-spectrum antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-carbamothioylphenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of thiosemicarbazide derivatives with pyrazole-4-carboxylic acid precursors. A typical approach involves refluxing equimolar amounts of the precursors in methanol with sodium bicarbonate as a catalyst (30 minutes, 45% yield). Purification is achieved by acidification (HCl) followed by recrystallization from methanol . Key variables include solvent choice (polar aprotic solvents improve reactivity), catalyst loading (excess base may degrade intermediates), and reaction time (prolonged heating reduces side products).

Q. Which spectroscopic techniques are critical for characterizing This compound, and what spectral markers confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1595 cm⁻¹ (C=N stretch) confirm the carboxamide and pyrazole moieties. Thioamide (N–H) stretches appear at 3274–3298 cm⁻¹ .

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH groups (δ 10–12 ppm), and pyrazole protons (δ 8.3–8.5 ppm) are diagnostic. Integration ratios validate substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 387.20) and fragmentation patterns confirm molecular weight and functional groups .

Q. How is the antimicrobial activity of This compound assessed in preliminary screenings?

- Methodological Answer : Activity is tested via agar diffusion (zone-of-inhibition assays) and broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results. Data interpretation requires statistical analysis (e.g., ANOVA) to account for batch variability .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of This compound against bacterial targets?

- Methodological Answer : Docking software (AutoDock Vina, GOLD) predicts binding interactions with enzymes like enoyl-ACP reductase (FabI). The thioamide group forms hydrogen bonds with catalytic residues (e.g., Tyr158 in FabI), while the pyrazole ring engages in hydrophobic interactions. Validation involves redocking co-crystallized ligands (RMSD < 2.0 Å) and comparing binding scores with known inhibitors .

Q. What strategies resolve discrepancies in reported biological activities of This compound derivatives?

- Methodological Answer : Contradictions (e.g., variable MIC values) arise from substituent effects (electron-withdrawing groups enhance activity) or assay conditions (pH, inoculum size). Systematic SAR studies with controlled variables (e.g., substituent position, lipophilicity) and meta-analyses of published data (e.g., Cheminformatics tools) identify trends. For example, para-substituted aryl groups improve membrane permeability .

Q. How does This compound inhibit fungal succinate dehydrogenase (SDH), and what experimental evidence supports this?

- Methodological Answer : Similar pyrazole carboxamides (e.g., penthiopyrad) block SDH by binding to the ubiquinone site (Qi pocket). Competitive inhibition assays (IC₅₀ values) and SDH activity measurements (spectrophotometric monitoring of FAD reduction) confirm this. Mutagenesis studies (e.g., SdhB-H272Y mutation) reduce inhibitor binding, validating the target .

Q. What formulation strategies address the low aqueous solubility of This compound in biological assays?

- Methodological Answer : Solubility is enhanced via:

- Co-solvents : Ethanol/PEG 400 mixtures (up to 20% v/v) maintain compound stability.

- Nanoformulations : Liposomal encapsulation (particle size < 200 nm) improves bioavailability.

- Prodrugs : Phosphate ester derivatives increase hydrophilicity, with enzymatic cleavage in vivo .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to assess the antioxidant potential of This compound?

- Methodological Answer : Use DPPH radical scavenging assays (0.1–100 µM test concentrations) with ascorbic acid as a positive control. Plot % inhibition vs. log[concentration] to calculate EC₅₀. Triplicate measurements and kinetic studies (0–60 min) ensure reproducibility. Confounding factors (e.g., light sensitivity of DPPH) require dark-incubation conditions .

Q. What computational tools predict the ADMET properties of This compound, and how reliable are these models?

- Methodological Answer : SwissADME predicts moderate intestinal absorption (TPSA > 80 Ų reduces permeability) and CYP3A4 metabolism. Toxicity endpoints (e.g., Ames test) are modeled via ProTox-II. Validation requires in vitro assays (Caco-2 permeability, microsomal stability) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.